4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate
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Overview
Description
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a useful research compound. Its molecular formula is C17H10ClN3O6S and its molecular weight is 419.79. The purity is usually 95%.
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Scientific Research Applications
Discovery and Cardiovascular Research
The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate, identified as ML221, has been discovered as a potent functional antagonist of the apelin (APJ) receptor. This receptor plays a significant role in cardiovascular homeostasis and is implicated in the pathogenesis of cardiovascular diseases. ML221 demonstrates selectivity over the angiotensin II type 1 (AT1) receptor and exhibits no significant binding activity against 29 other GPCRs, highlighting its potential for targeted cardiovascular therapies (Maloney et al., 2012).
Anticancer Activity
Research into the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives has shown promising results. These compounds, through various synthetic methodologies, have demonstrated significant antitumor activity, particularly against human breast adenocarcinoma cell lines. This suggests the potential utility of derivatives of the compound for developing new cancer therapies (Abdellatif et al., 2014).
Insecticidal and Antibacterial Potential
A study focused on the synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiation showcased their insecticidal and antibacterial potential. These compounds, derived through innovative synthetic paths, present a new avenue for the development of both insecticidal and antimicrobial agents, emphasizing the versatility of the compound's derivatives in addressing a range of biological targets (Deohate & Palaspagar, 2020).
Structural and Pharmacological Insights
The synthesis, characterization, and biological activity studies of various pyrazole derivatives attached to a pyrimidine moiety have expanded our understanding of the structural requirements for biological activity. Through X-ray crystal studies, these investigations have identified specific pharmacophore sites for antitumor, antifungal, and antibacterial activities, highlighting the compound's potential as a basis for developing multifunctional therapeutic agents (Titi et al., 2020).
Mechanism of Action
Target of Action
The primary target of CHEMBL2158265 is currently unknown. The compound is listed in the ChEMBL database , which is a manually curated database of bioactive molecules with drug-like properties . It contains more than 15 million bioactivity data points for 1.9 million compounds, including compound interaction data against 8,000 protein targets . .
Mode of Action
The ChEMBL database typically includes annotations of therapeutic targets and disease indications
Biochemical Pathways
The ChEMBL database brings together chemical, bioactivity, and genomic data to aid the translation of genomic information into effective new drugs . .
Pharmacokinetics
The ChEMBL database is a valuable resource for such information
Result of Action
While the ChEMBL database typically includes information about the effects of compounds
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 5-chloro-2-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O6S/c18-10-2-3-13(21(24)25)12(6-10)16(23)27-15-8-26-11(7-14(15)22)9-28-17-19-4-1-5-20-17/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZCKIMXQCHDBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.